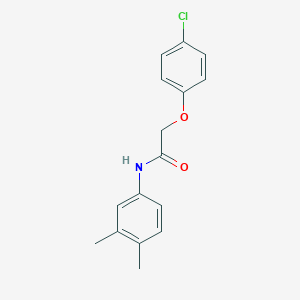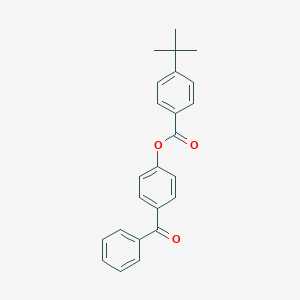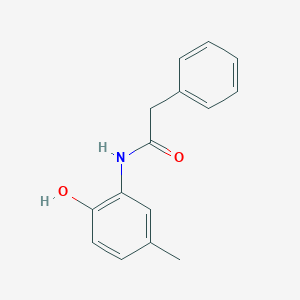
2-(4-chlorophenoxy)-N-(3,4-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(3,4-dimethylphenyl)acetamide, commonly known as dicamba, is a selective herbicide widely used in agriculture for controlling broadleaf weeds. It was first introduced in the 1960s and has been used extensively ever since. Dicamba is a member of the benzoic acid family, and its chemical formula is C14H12ClNO2.
Wirkmechanismus
Dicamba works by disrupting the plant's growth hormones, causing uncontrolled growth and eventual death. It mimics the action of the natural plant hormone auxin and causes the plant to grow abnormally. This leads to the death of the plant, as it is unable to carry out essential functions.
Biochemical and Physiological Effects:
Dicamba has been shown to have several biochemical and physiological effects on plants. It causes the accumulation of reactive oxygen species (ROS) in the plant cells, leading to oxidative stress. This, in turn, leads to the disruption of the plant's cellular processes, eventually leading to its death.
Vorteile Und Einschränkungen Für Laborexperimente
Dicamba is widely used in laboratory experiments to study the effects of herbicides on plants. It is relatively easy to use and has a broad spectrum of activity against different types of weeds. However, it is important to note that dicamba is a potent herbicide and can have adverse effects on non-target plants if not used properly.
Zukünftige Richtungen
There are several areas of research that can be explored in the future regarding dicamba. One such area is the development of dicamba-resistant crops, which can help reduce the use of other herbicides. Another area of research is the development of new formulations of dicamba that are more effective and less toxic. Additionally, the effects of dicamba on the environment and non-target organisms can be further studied to ensure its safe use.
Conclusion:
In conclusion, dicamba is a potent herbicide widely used in agriculture to control broadleaf weeds. It works by disrupting the plant's growth hormones, leading to its eventual death. Dicamba has several advantages and limitations for laboratory experiments and can be used to study the effects of herbicides on plants. Future research can focus on developing dicamba-resistant crops, new formulations of dicamba, and studying its effects on non-target organisms and the environment.
Synthesemethoden
Dicamba can be synthesized using different methods. One of the most common methods is the reaction between 2-chlorophenol and 3,4-dimethyl aniline in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with sodium hydroxide to obtain dicamba.
Wissenschaftliche Forschungsanwendungen
Dicamba has been extensively studied for its herbicidal properties. It is used to control weeds in various crops, including soybeans, cotton, and corn. Dicamba can be applied in different forms, such as sprays, granules, and liquids. It is known to be effective against a wide range of broadleaf weeds, including pigweed, waterhemp, and lambsquarters.
Eigenschaften
Molekularformel |
C16H16ClNO2 |
|---|---|
Molekulargewicht |
289.75 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C16H16ClNO2/c1-11-3-6-14(9-12(11)2)18-16(19)10-20-15-7-4-13(17)5-8-15/h3-9H,10H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
VFZXILVVKWAHLS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Dimethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]terephthalate](/img/structure/B291748.png)









![Dimethyl 5-[(biphenyl-4-carbonyl)amino]isophthalate](/img/structure/B291766.png)